

Reducing carbon contamination in films grown from Tris(dimethylamino)silane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)silane*

Cat. No.: *B081438*

[Get Quote](#)

Technical Support Center: Tris(dimethylamino)silane (TDMAS) Film Growth

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **Tris(dimethylamino)silane** (TDMAS) for the deposition of silicon-based thin films. The focus is on practical solutions for reducing carbon contamination, a common challenge with this metalorganic precursor.

Troubleshooting Guides

This section addresses specific issues that may arise during film growth using TDMAS, providing potential causes and actionable solutions.

Issue 1: High Carbon Content in the Deposited Film

Symptoms:

- X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) analysis reveals a high atomic percentage of carbon.
- The refractive index of the film is lower than expected for pure silicon nitride or oxide.
- The film exhibits poor electrical properties, such as high leakage current.

Potential Causes & Solutions:

Potential Cause	Recommended Solutions
Incomplete Precursor Reaction	<p>1. Optimize Deposition Temperature: Lower temperatures can result in incomplete dissociation of the dimethylamino ligands from the TDMAS molecule, leaving carbon and nitrogen-containing fragments in the film. Increasing the deposition temperature can enhance the reaction kinetics and promote more complete ligand removal.^[1]</p> <p>2. Increase Co-reactant Exposure: Ensure sufficient co-reactant (e.g., NH₃ plasma, O₃) exposure time and/or flow rate to fully react with the adsorbed TDMAS layer.</p>
Ineffective Co-reactant	<p>1. Utilize a More Reactive Nitrogen Source: For silicon nitride (SiN) deposition, ammonia (NH₃) plasma is generally more effective at removing carbon ligands than nitrogen (N₂) plasma alone. The hydrogen radicals in the NH₃ plasma aid in the abstraction of methyl groups.</p> <p>2. Consider Alternative Co-reactants: For thermal ALD, highly reactive nitrogen sources like hydrazine (N₂H₄) can be effective at lower temperatures, though safety precautions are critical.</p>
Plasma Parameters Not Optimized (PEALD/PECVD)	<p>1. Increase Plasma Power: Higher plasma power can increase the density of reactive species, promoting more efficient removal of carbon-containing ligands. However, excessive power can lead to substrate damage.</p> <p>2. Optimize Gas Mixture: For SiN deposition, adjusting the NH₃/SiH₄ or NH₃/TDMAS gas flow ratio is crucial. A higher concentration of NH₃ can enhance the removal of carbon.^[2]</p>
Precursor Self-Decomposition	<p>1. Lower Deposition Temperature: At excessively high temperatures, TDMAS can decompose in the gas phase before reaching</p>

the substrate, leading to the incorporation of carbon-rich fragments into the film. Determine the optimal temperature window for your specific process.

Issue 2: Poor Film Quality and High Wet Etch Rate (WER)

Symptoms:

- The film dissolves quickly in dilute hydrofluoric acid (dHF).
- The film density is lower than expected.
- Poor step coverage in high-aspect-ratio structures.

Potential Causes & Solutions:

Potential Cause	Recommended Solutions
Low Film Density	1. Post-Deposition Annealing: Annealing the film at a high temperature after deposition can help to densify the film and drive out impurities. 2. Optimize Plasma Conditions: In PEALD/PECVD, higher frequency plasmas or the use of a mixed-frequency plasma can increase film density.
Hydrogen Incorporation	1. Increase Deposition Temperature: Higher temperatures can reduce the amount of hydrogen incorporated in the film from the ammonia co-reactant. 2. Post-Deposition Annealing: Annealing can help to effuse hydrogen from the film.
Carbon Impurities	1. Address Carbon Contamination: Follow the troubleshooting steps for "High Carbon Content in the Deposited Film" as carbon impurities can disrupt the film structure and increase the etch rate.

Frequently Asked Questions (FAQs)

Q1: Why is carbon contamination a common problem with TDMAS?

A1: TDMAS ($\text{SiH}(\text{N}(\text{CH}_3)_2)_3$) has three dimethylamino ($-\text{N}(\text{CH}_3)_2$) ligands, which are the primary source of carbon. During the deposition process, if these ligands are not completely removed through reaction with the co-reactant, they can be incorporated into the growing film, leading to carbon contamination.

Q2: What is the typical carbon content in SiN films grown with TDMAS?

A2: The carbon content can vary significantly depending on the deposition method and parameters. For PEALD of SiN using TDMAS and a nitrogen-forming gas plasma, carbon impurities of 5-10% have been reported.^{[3][4]} With appropriate concentrations of NH_3 in an LPCVD process, the carbon content can be around 5 atomic %.

Q3: How does deposition temperature affect carbon incorporation from TDMAS?

A3: The effect of temperature is a trade-off. Increasing the temperature generally provides more thermal energy for the surface reactions, which can lead to more efficient removal of the carbon-containing ligands. However, excessively high temperatures can cause the TDMAS precursor to decompose in the gas phase before it reaches the substrate, which can increase carbon incorporation. For SiO₂ ALD with TDMAS, it has been shown that lower deposition temperatures lead to higher carbon impurities due to the persistence of dimethylamine groups. [1]

Q4: Which is a better co-reactant for reducing carbon in SiN films: N₂ plasma or NH₃ plasma?

A4: For SiN deposition, NH₃ plasma is generally more effective at reducing carbon contamination than N₂ plasma. The hydrogen radicals generated in the NH₃ plasma play a crucial role in reacting with the methyl groups of the dimethylamino ligands to form volatile methane (CH₄), which is then pumped out of the chamber.

Q5: Can a post-deposition treatment reduce carbon content?

A5: Yes, a post-deposition plasma treatment can be effective. An in-situ hydrogen (H₂) or ammonia (NH₃) plasma treatment after the film deposition can help to remove residual carbon by reacting with it to form volatile species. High-temperature annealing can also help to a certain extent by promoting the out-diffusion of some impurities.

Quantitative Data on Carbon Contamination

The following tables summarize the effect of various process parameters on carbon content in silicon-based films grown using aminosilane precursors.

Table 1: Effect of Plasma Co-reactant on Carbon Content in SiCN Films

Precursor	Plasma Co-reactant	C:Si Ratio	Reference
Bis(dimethylamino)dimethylsilane	NH ₃ /Ar	0	[5]
Bis(dimethylamino)dimethylsilane	N ₂ /Ar	4.3	[5]

Table 2: Carbon Content in SiN Films Grown with Aminosilane Precursors

Precursor	Deposition Method	Deposition Temperature (°C)	Carbon Content (at. %)	Reference
TDMAS	PEALD	350	5-10	[3][4]
Bis(diethylamino)silane (BDEAS)	AP-PE-spatial-ALD	200	13.7	[6]
Bis(tert-butylamino)silane (BTBAS)	PEALD	400	< 2	[3]
Bis(tert-butylamino)silane (BTBAS)	PEALD	200	~10	[3]

Experimental Protocols

Protocol 1: General PEALD Process for Low-Carbon SiN from TDMAS

- Substrate Preparation:
 - Perform a standard RCA clean or a similar procedure to remove organic and metallic contaminants from the substrate surface.
 - Load the substrate into the ALD reactor.
- Deposition Cycle:
 - Step 1: TDMAS Pulse: Introduce TDMAS vapor into the reactor chamber for a predetermined time (e.g., 0.5-2 seconds) to allow for self-limiting adsorption on the substrate surface.
 - Step 2: Purge: Purge the chamber with an inert gas (e.g., Ar, N₂) for a sufficient duration (e.g., 5-10 seconds) to remove any unreacted TDMAS and gaseous byproducts.

- Step 3: NH₃ Plasma Pulse: Introduce NH₃ gas and ignite a remote plasma for a set time (e.g., 5-15 seconds). The reactive species from the plasma will react with the adsorbed TDMAS on the surface.
- Step 4: Purge: Purge the chamber with an inert gas (e.g., 5-10 seconds) to remove reaction byproducts and any remaining reactive species.
- Repeat Cycles: Repeat the deposition cycle until the desired film thickness is achieved.
- Process Parameters to Optimize:
 - Substrate Temperature: 250-400 °C
 - TDMAS Pulse Time: Optimize for saturation.
 - NH₃ Plasma Time and Power: Longer times and higher power generally improve carbon removal, but must be balanced to avoid film damage.
 - Purge Times: Ensure complete removal of precursors and byproducts between pulses.

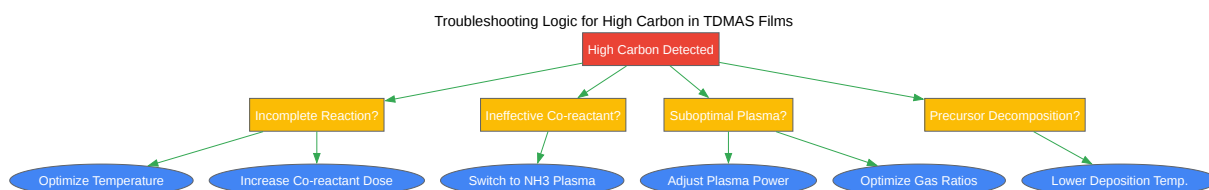
Protocol 2: In-Situ Hydrogen Plasma Treatment for Carbon Reduction

This protocol can be performed after the main deposition process or intermittently during deposition.

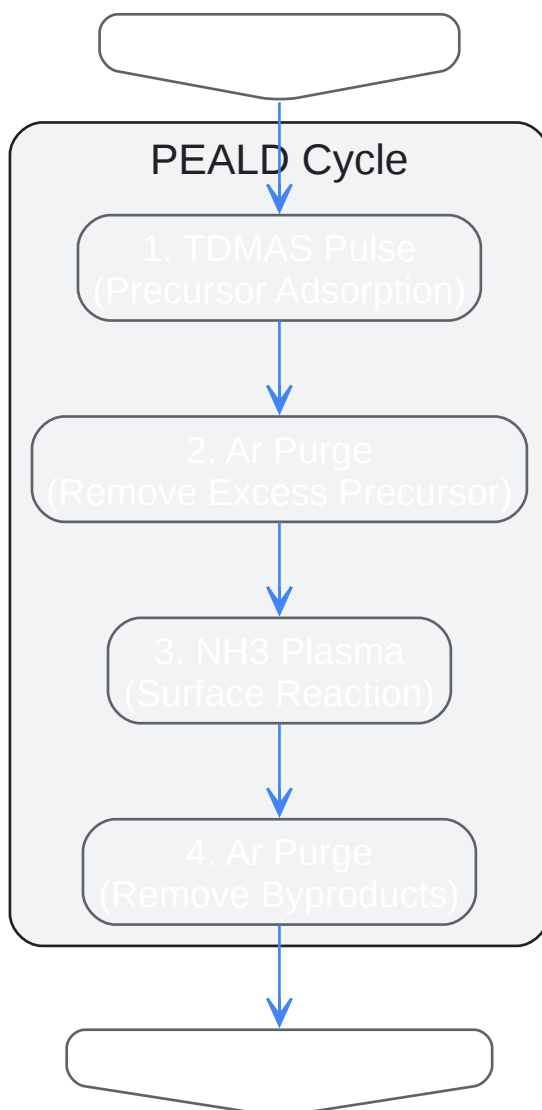
- Cease Deposition: Stop the flow of TDMAS and NH₃.
- Chamber Purge: Purge the reaction chamber thoroughly with an inert gas (e.g., Ar) to remove any residual deposition gases.
- Hydrogen Plasma Ignition:
 - Introduce hydrogen (H₂) gas into the chamber at a controlled flow rate.
 - Ignite a plasma (remote or direct) at a specified power (e.g., 100-300 W) for a duration of 1-5 minutes.

- Post-Treatment Purge: Turn off the plasma and H₂ flow, and purge the chamber with an inert gas.
- Resume Deposition (if applicable): If the treatment is performed intermittently, resume the ALD or PECVD cycles.

Visualizations



PEALD Cycle for Low-Carbon SiN from TDMAS



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. e-asct.org [e-asct.org]
- 2. researchgate.net [researchgate.net]
- 3. The same chemical state of carbon gives rise to two peaks in X-ray photoelectron spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20030155074A1 - Reducing hydrogen concentration in pecvd amorphous silicon carbide films. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. avsconferences.org [avsconferences.org]
- To cite this document: BenchChem. [Reducing carbon contamination in films grown from Tris(dimethylamino)silane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081438#reducing-carbon-contamination-in-films-grown-from-tris-dimethylamino-silane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com